damulin B
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: : Damulin B is typically extracted from Gynostemma pentaphyllum using a hydrodistillation method . This method involves using a non-toxic, environmentally friendly solvent to extract large amounts of the compound within a short period .
Industrial Production Methods: : The industrial production of this compound primarily relies on the hydrodistillation of Gynostemma pentaphyllum leaves . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: : Damulin B undergoes various chemical reactions, including hydrolysis and oxidation .
Common Reagents and Conditions
Hydrolysis: This compound can be hydrolyzed to produce other saponins such as gypenoside L and gypenoside LI.
Major Products: : The major products formed from the hydrolysis of this compound include gypenoside L and gypenoside LI .
Scientific Research Applications
Chemistry: : Damulin B is used in various chemical studies to understand its structure and reactivity .
Biology: : In biological research, this compound has been shown to promote hair growth by activating the Wnt/β-catenin pathway in dermal papilla cells . It also exhibits anti-diabetic and anti-obesity effects by stimulating glucose uptake and fatty acid oxidation .
Medicine: : this compound has potential therapeutic applications due to its anti-inflammatory and anti-cancer properties . It has been shown to induce apoptosis in cancer cells and protect against cisplatin-induced nephrotoxicity .
Industry: : In the industrial sector, this compound is used in the production of natural health products and cosmetics due to its beneficial biological activities .
Mechanism of Action
Damulin B exerts its effects through various molecular pathways. It promotes hair growth by activating the Wnt/β-catenin pathway via AKT signaling . In anti-diabetic and anti-obesity applications, this compound activates AMP-activated protein kinase (AMPK), leading to increased glucose uptake and fatty acid oxidation . Additionally, it induces apoptosis in cancer cells by regulating oxidative stress and maintaining AMPK levels .
Comparison with Similar Compounds
Similar Compounds
Damulin A: Another dammarane-type saponin found in Gynostemma pentaphyllum, which also activates AMPK and exhibits anti-diabetic and anti-obesity effects.
Gypenoside L: A saponin derived from the hydrolysis of Damulin B, known for its biological activities.
Gypenoside LI: Another hydrolysis product of this compound with similar biological properties.
Uniqueness: : this compound is unique due to its broad spectrum of biological activities, including hair growth promotion, anti-diabetic, anti-obesity, anti-inflammatory, and anti-cancer properties . Its ability to activate multiple molecular pathways, such as the Wnt/β-catenin and AMPK pathways, further distinguishes it from other similar compounds .
Properties
Molecular Formula |
C42H70O13 |
---|---|
Molecular Weight |
783.0 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(2R,3R,5R,8R,9R,10R,12R,13R,14R,17S)-2,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C42H70O13/c1-20(2)10-9-11-21(3)22-12-14-42(8)29(22)23(45)16-28-40(6)17-24(46)36(39(4,5)27(40)13-15-41(28,42)7)55-38-35(33(50)31(48)26(19-44)53-38)54-37-34(51)32(49)30(47)25(18-43)52-37/h10,22-38,43-51H,3,9,11-19H2,1-2,4-8H3/t22-,23-,24-,25-,26-,27+,28-,29+,30-,31-,32+,33+,34-,35-,36+,37+,38+,40+,41-,42-/m1/s1 |
InChI Key |
YHVZKDRAJHNHJX-UDBICBSZSA-N |
Isomeric SMILES |
CC(=CCCC(=C)[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(C[C@H]([C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C)C)O)C)C |
Canonical SMILES |
CC(=CCCC(=C)C1CCC2(C1C(CC3C2(CCC4C3(CC(C(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)O)C)C |
Origin of Product |
United States |
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